

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylbenzyl bromide

Cat. No.: B020191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylbenzyl bromide is a substituted aromatic organic compound. This technical guide provides a comprehensive overview of its structure, and predicted physicochemical properties, and outlines a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also draws upon information from structurally related compounds to infer potential reactivity and applications, particularly within the realm of medicinal chemistry and drug development. The document is intended to serve as a foundational resource for researchers interested in the potential utility of this compound as a building block in organic synthesis.

Introduction

Substituted benzyl bromides are a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The specific substituents on the benzene ring can significantly influence the reactivity of the benzylic bromide and the properties of the resulting products. **4-Methoxy-2,3,6-trimethylbenzyl bromide** is a unique member of this class, featuring a methoxy group and three methyl groups on the aromatic ring. While specific research on this compound is limited, its structural motifs

suggest potential applications in medicinal chemistry, where methoxy and alkyl groups can modulate a molecule's lipophilicity, metabolic stability, and target binding affinity.

Structure and Physicochemical Properties

The structure of **4-Methoxy-2,3,6-trimethylbenzyl bromide** consists of a benzene ring substituted with a bromomethyl group, a methoxy group at position 4, and methyl groups at positions 2, 3, and 6.

Table 1: Physicochemical Properties of **4-Methoxy-2,3,6-trimethylbenzyl bromide**

Property	Value	Source
CAS Number	69877-88-9	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₅ BrO	N/A
Molecular Weight	243.14 g/mol	N/A
Predicted Boiling Point	305.3 ± 37.0 °C	N/A
Predicted Density	1.267 ± 0.06 g/cm ³	N/A
Appearance	Oil	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Tetrahydrofuran	N/A

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis

While a specific, experimentally verified protocol for the synthesis of **4-Methoxy-2,3,6-trimethylbenzyl bromide** is not readily available in the literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations and the synthesis of its precursor, 4-methoxy-2,3,6-trimethylbenzaldehyde. The proposed pathway involves a two-step process: the reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The first step is the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde to 4-methoxy-2,3,6-trimethylbenzyl alcohol.

Experimental Protocol (Hypothetical):

- Dissolution: Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Reduction: Add a reducing agent, such as sodium borohydride (NaBH_4) (1.1 eq), portion-wise to the stirred solution.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH_4Cl) to quench the excess reducing agent.
- Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2,3,6-trimethylbenzyl alcohol.
- Purification: Purify the crude product by column chromatography on silica gel if necessary.

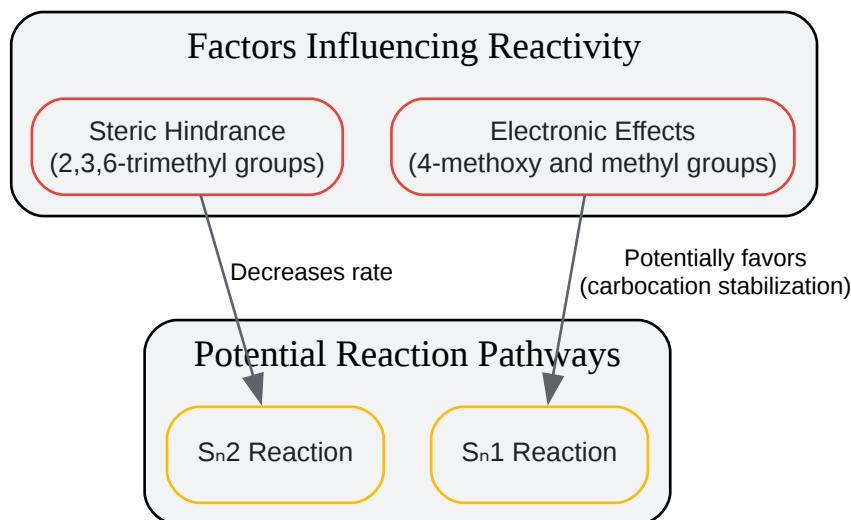
Bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The second step involves the conversion of the synthesized alcohol to the target benzyl bromide.

Experimental Protocol (Hypothetical):

- Dissolution: Dissolve the 4-methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

- Cooling: Cool the solution to 0 °C.
- Bromination: Add a brominating agent, such as phosphorus tribromide (PBr₃) (0.4 eq), dropwise to the stirred solution. Alternatively, a combination of triphenylphosphine and carbon tetrabromide can be used.
- Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
- Work-up: Carefully pour the reaction mixture into ice-water and separate the organic layer.
- Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Methoxy-2,3,6-trimethylbenzyl bromide**.
- Purification: Purify the product by column chromatography on silica gel if necessary.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Methoxy-2,3,6-trimethylbenzyl bromide**.

Reactivity and Potential Applications

Chemical Reactivity

4-Methoxy-2,3,6-trimethylbenzyl bromide is expected to exhibit reactivity typical of a benzylic bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack. The presence of three methyl groups in the ortho and meta positions relative to the bromomethyl group introduces significant steric hindrance around the reaction center. This steric bulk may decrease the rate of S_n2 reactions compared to less substituted benzyl bromides. However, the electron-donating nature of the methoxy and methyl groups could stabilize a potential benzylic carbocation, possibly favoring S_n1-type reactions under appropriate conditions.

[Click to download full resolution via product page](#)

Caption: Factors affecting the reactivity of **4-Methoxy-2,3,6-trimethylbenzyl bromide**.

Applications in Drug Development

While no specific applications of **4-Methoxy-2,3,6-trimethylbenzyl bromide** in drug development have been reported, its structural features suggest its potential as a synthetic intermediate. The methoxy group is a common substituent in many approved drugs, where it can improve metabolic stability and modulate binding to biological targets. The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance therapeutic activity. The trimethyl-substituted phenyl moiety can be used to introduce a sterically demanding and lipophilic group, which could be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

4-Methoxy-2,3,6-trimethylbenzyl bromide is a chemical entity with potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Although experimental data on this specific compound is scarce, its structure suggests a reactivity profile that could be exploited for the introduction of a unique substituted benzyl moiety into various molecular scaffolds. Further research is warranted to fully characterize its physicochemical properties, develop efficient and scalable synthetic routes, and explore its

utility in medicinal chemistry and other areas of chemical research. This guide provides a foundational framework to stimulate and support such future investigations.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020191#structure-and-properties-of-4-methoxy-2-3-6-trimethylbenzyl-bromide\]](https://www.benchchem.com/product/b020191#structure-and-properties-of-4-methoxy-2-3-6-trimethylbenzyl-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com